An In-depth Technical Guide to the Basic Properties of 3-((4-Isopropylbenzyl)oxy)azetidine
An In-depth Technical Guide to the Basic Properties of 3-((4-Isopropylbenzyl)oxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core physicochemical and pharmacological properties of 3-((4-Isopropylbenzyl)oxy)azetidine, a substituted azetidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide well-founded estimations and outlines detailed experimental protocols for its empirical characterization.
Introduction to Azetidines in Drug Discovery
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1][2] They are considered privileged scaffolds due to their unique combination of properties:
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Structural Rigidity: The strained four-membered ring imparts a degree of conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.[3][4]
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Improved Physicochemical Properties: Incorporation of the azetidine moiety can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.[5][6]
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Three-Dimensionality: Azetidines provide non-planar structures that can explore chemical space more effectively than their flat aromatic counterparts.[7]
Numerous azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents, as well as for treating central nervous system disorders.[6][7] The substituent at the 3-position of the azetidine ring is a key vector for modifying the molecule's properties and biological activity.
Physicochemical Properties
| Property | 3-((4-Isopropylbenzyl)oxy)azetidine (Estimated) | 3-((4-tert-Butylbenzyl)oxy)azetidine | 3-((4-Methylbenzyl)oxy)azetidine | 3-(Benzyloxy)azetidine |
| Molecular Formula | C₁₃H₁₉NO | C₁₄H₂₁NO | C₁₁H₁₅NO | C₁₀H₁₃NO |
| Molecular Weight ( g/mol ) | ~205.30 | ~219.32[8] | 177.24[9] | 163.22[8] |
| LogP (Lipophilicity) | ~2.5 - 3.0 | ~3.8[8] | ~1.8[8] | ~1.2[8] |
| Predicted pKa | 9.5 ± 0.4 | Not available | 9.65 ± 0.40[9] | Not available |
| Topological Polar Surface Area (Ų) | ~21.3 | ~21.3 | ~21.3 | ~21.3 |
| Solubility | Low in water, moderate in organic solvents | Low[8] | Moderate in DMSO[8] | Moderate in DMSO[8] |
Experimental Protocols
To empirically determine the basic properties of 3-((4-Isopropylbenzyl)oxy)azetidine, the following standard experimental protocols are recommended.
Determination of pKa (Potentiometric Titration)
The pKa of the azetidine nitrogen can be determined by potentiometric titration.
Methodology:
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Sample Preparation: Accurately weigh and dissolve a sample of 3-((4-Isopropylbenzyl)oxy)azetidine in a known volume of deionized water or a co-solvent system (e.g., water/methanol) if solubility is low.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
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Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Methodology:
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System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.
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Sample Addition: Dissolve a known amount of 3-((4-Isopropylbenzyl)oxy)azetidine in the aqueous or octanol phase.
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Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
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Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility (Thermodynamic Solubility Assay)
This method determines the equilibrium solubility of the compound in an aqueous buffer.
Methodology:
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Sample Preparation: Add an excess amount of solid 3-((4-Isopropylbenzyl)oxy)azetidine to a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).
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Equilibration: Shake the samples at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Synthesis and Potential Biological Activity
Proposed Synthetic Route
A plausible synthetic route to 3-((4-Isopropylbenzyl)oxy)azetidine involves the Williamson ether synthesis.[8]
Proposed Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine
Caption: Proposed Williamson ether synthesis route.
Potential Pharmacological Profile
While the specific biological targets of 3-((4-Isopropylbenzyl)oxy)azetidine are unknown, many azetidine derivatives function as kinase inhibitors.[10] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.
A common mechanism of action for small molecule kinase inhibitors is to compete with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of downstream substrates.
Generalized Kinase Inhibition Pathway
Caption: Competitive ATP binding inhibition of a kinase.
Conclusion
3-((4-Isopropylbenzyl)oxy)azetidine represents a promising scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its likely physicochemical properties based on robust comparative data. The outlined experimental protocols offer a clear path for empirical validation. Further research into its synthesis, purification, and biological screening is warranted to fully elucidate its therapeutic potential.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-{[4-(Tert-butyl)benzyl]oxy}azetidine | 1121625-13-5 | Benchchem [benchchem.com]
- 9. 3-[(4-Methylbenzyl)oxy]azetidine | 1121633-97-3 [amp.chemicalbook.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
